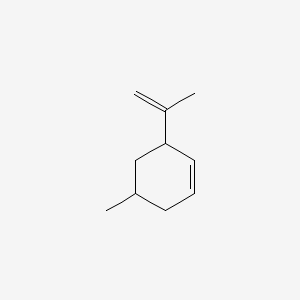
Cyclohexene, 5-methyl-3-(1-methylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexene, 5-methyl-3-(1-methylethenyl)-, also known as trans-5-Methyl-3-(methylethenyl)-cyclohexene, is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexene, characterized by the presence of a methyl group and a methylethenyl group attached to the cyclohexene ring. This compound is a colorless liquid with a distinct odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexene, 5-methyl-3-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the dehydrogenation of cyclohexane in the presence of a catalyst such as palladium, platinum, or rhodium. The reaction typically occurs at elevated temperatures ranging from 140 to 170 degrees Celsius .
Industrial Production Methods
In industrial settings, the production of cyclohexene, 5-methyl-3-(1-methylethenyl)- often involves the catalytic dehydrogenation of cyclohexane. This process is carried out in large-scale reactors with continuous monitoring of reaction conditions to ensure optimal yield and purity of the product.
化学反応の分析
Types of Reactions
Cyclohexene, 5-methyl-3-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexenes.
科学的研究の応用
Cyclohexene, 5-methyl-3-(1-methylethenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclohexene, 5-methyl-3-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound can undergo chemical transformations that lead to the formation of reactive intermediates, which can then interact with biological molecules or other chemical species. These interactions can result in various biological or chemical effects, depending on the specific context and conditions.
類似化合物との比較
Cyclohexene, 5-methyl-3-(1-methylethenyl)- can be compared with other similar compounds such as:
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
Uniqueness
The uniqueness of cyclohexene, 5-methyl-3-(1-methylethenyl)- lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This compound’s unique combination of a methyl group and a methylethenyl group attached to the cyclohexene ring differentiates it from other methylcyclohexenes and influences its reactivity and applications .
特性
CAS番号 |
86853-03-4 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
5-methyl-3-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h4,6,9-10H,1,5,7H2,2-3H3 |
InChIキー |
OJBWHTRRQQNRBF-UHFFFAOYSA-N |
正規SMILES |
CC1CC=CC(C1)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)
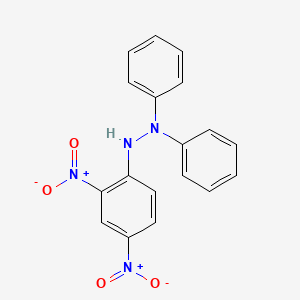
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
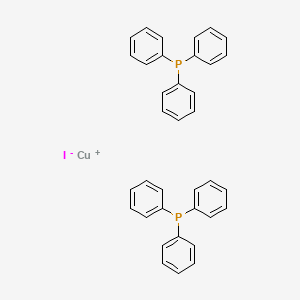
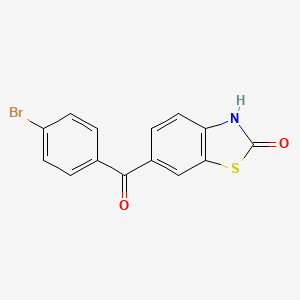
![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)

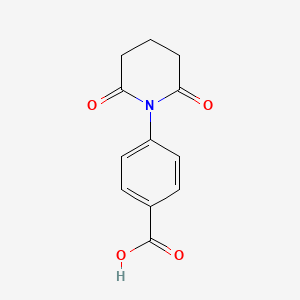
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
